Methyl 2-amino-4-bromo-6-fluorobenzoate Methyl 2-amino-4-bromo-6-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1698028-23-7
VCID: VC2959898
InChI: InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
SMILES: COC(=O)C1=C(C=C(C=C1F)Br)N
Molecular Formula: C8H7BrFNO2
Molecular Weight: 248.05 g/mol

Methyl 2-amino-4-bromo-6-fluorobenzoate

CAS No.: 1698028-23-7

Cat. No.: VC2959898

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-bromo-6-fluorobenzoate - 1698028-23-7

Specification

CAS No. 1698028-23-7
Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
IUPAC Name methyl 2-amino-4-bromo-6-fluorobenzoate
Standard InChI InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
Standard InChI Key RBMIFLUDJHVUDS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1F)Br)N
Canonical SMILES COC(=O)C1=C(C=C(C=C1F)Br)N

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure includes:

  • Aromatic ring: Substituted with an amino group (NH2-\text{NH}_2) at position 2, bromine (Br-\text{Br}) at position 4, and fluorine (F-\text{F}) at position 6.

  • Ester group: A methyl ester (OCH3-\text{OCH}_3) attached to the carboxylic acid moiety.

This arrangement creates a balance of electronic and steric effects, influencing solubility, stability, and reactivity.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC8H7BrFNO2\text{C}_8\text{H}_7\text{BrFNO}_2
Molecular Weight248.05 g/mol
SMILESCOC(=O)C1=C(C=C(C=C1F)Br)N
InChI KeyRBMIFLUDJHVUDS-UHFFFAOYSA-N
DensityNot explicitly reported-
Boiling PointNot explicitly reported-

The compound’s stability is enhanced by the electron-withdrawing effects of the bromine and fluorine atoms, which reduce susceptibility to hydrolysis .

Synthesis and Preparation Methods

Industrial and Laboratory-Scale Production

Industrial production likely employs continuous flow reactors to optimize yield and purity, while laboratory synthesis may utilize batch processes. Purification typically involves chromatography (e.g., silica gel) or crystallization from solvents like ethyl acetate or hexane .

Biological Activity and Research Applications

Role in Medicinal Chemistry

This compound serves as a key intermediate in synthesizing:

  • Antimalarial agents: Derivatives may target PfATP4, a parasite-specific ion channel .

  • Enzyme inhibitors: Structural modifications enable binding to active sites of cytochrome P450 enzymes.

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

CompoundSubstitution PatternMolecular WeightBiological Relevance
Methyl 2-amino-4-fluorobenzoate2-NH₂, 4-F169.15 g/molModerate antimicrobial activity
Methyl 2-bromo-4-fluorobenzoate2-Br, 4-F233.03 g/molEnzyme inhibition (CYP51)
Methyl 2-amino-4-bromo-6-fluorobenzoate2-NH₂, 4-Br, 6-F248.05 g/molHigh reactivity; synthesis intermediate

Reactivity and Stability

Hazard StatementPrecautionary Measures
H302 (Toxic if swallowed)Avoid ingestion; wear gloves
H315 (Causes skin irritation)Use protective clothing
H319 (Causes serious eye irritation)Use eye protection
H335 (May cause respiratory irritation)Work in well-ventilated area

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